molecular formula C8H5Cl2IN2 B13088463 4,6-Dichloro-3-iodo-1-methyl-1H-indazole

4,6-Dichloro-3-iodo-1-methyl-1H-indazole

Cat. No.: B13088463
M. Wt: 326.95 g/mol
InChI Key: AONZJZKVSVUVKK-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of chlorine and iodine substituents at the 4 and 6 positions, respectively, and a methyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 4,6-dichloro-1-methyl-1H-indazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The iodine substituent allows for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various aryl or alkynyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce various substituted indazoles with extended conjugation.

Scientific Research Applications

4,6-Dichloro-3-iodo-1-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets, leading to potent biological activity. The exact pathways involved may vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-1H-indazole: Lacks the iodine substituent, which may result in different reactivity and biological activity.

    3-Iodo-1-methyl-1H-indazole:

    4,6-Dibromo-1-methyl-1H-indazole: Bromine atoms instead of chlorine, leading to variations in reactivity and biological effects.

Uniqueness

4,6-Dichloro-3-iodo-1-methyl-1H-indazole is unique due to the specific combination of chlorine and iodine substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications, offering opportunities for the development of new materials and bioactive molecules.

Properties

Molecular Formula

C8H5Cl2IN2

Molecular Weight

326.95 g/mol

IUPAC Name

4,6-dichloro-3-iodo-1-methylindazole

InChI

InChI=1S/C8H5Cl2IN2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12-13/h2-3H,1H3

InChI Key

AONZJZKVSVUVKK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)Cl)Cl)C(=N1)I

Origin of Product

United States

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